Ethyl 2-cyanopentanoate
Overview
Description
Ethyl 2-cyanopentanoate is a chemical compound that belongs to the class of organic compounds known as nitriles. The presence of the cyano group attached to a pentanoate ester structure is a defining feature of this compound. It is of interest in organic synthesis and material science due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of ethyl 2-cyanopentanoate derivatives has been explored through various methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], leading to the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce compounds such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . These synthetic routes highlight the versatility of ethyl 2-cyanopentanoate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 2-cyanopentanoate derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to separate and determine the E- and Z-isomers of synthesized compounds, revealing structural distortions due to steric hindrance . In another study, the crystal structure of a derivative was determined, showing the compound in the enamine tautomer with specific bond distances for the C=C and C–N bonds . These analyses provide valuable insights into the molecular geometry and isomeric configurations of ethyl 2-cyanopentanoate derivatives.
Chemical Reactions Analysis
Ethyl 2-cyanopentanoate and its derivatives participate in a range of chemical reactions. The transformation products of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate have been synthesized, demonstrating the compound's reactivity and potential for further chemical modifications . Additionally, the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been shown to yield various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, indicating the utility of ethyl 2-cyanopentanoate derivatives in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyanopentanoate derivatives are influenced by their molecular structure. Spectrometric techniques such as IR, UV, and NMR have been used for the characterization of these compounds . The presence of hydrogen bonding and nonhydrogen bonding interactions, such as N≡π and O≡π, in the crystal packing of certain derivatives has been observed, which can affect the compound's stability and reactivity . These properties are crucial for understanding the behavior of ethyl 2-cyanopentanoate derivatives in various environments and applications.
Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 2-cyanopentanoate derivatives have been synthesized and structurally characterized, contributing to the understanding of molecular structures in organic chemistry. Studies like those by Seino et al. (2017) have explored the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates and their structural determination through X-ray crystallography, providing insights into molecular conformations and steric hindrances in these compounds (Seino et al., 2017).
Chemical Transformation Processes
- Research has delved into the transformation processes of ethyl 2-cyanopentanoate compounds. For instance, the study by Grigoryan et al. (2011) examined the synthesis of various chemical compounds starting from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, highlighting the versatility of ethyl 2-cyanopentanoate in chemical synthesis (Grigoryan et al., 2011).
Combustion Chemistry and Biofuels
- The compound has relevance in combustion chemistry and biofuels. Dmitriev et al. (2021) explored the combustion chemistry of ethyl pentanoate (a related compound), emphasizing its importance in the development of biofuels and high-performance combustion devices (Dmitriev et al., 2021).
Aroma and Flavor Research in Alcoholic Beverages
- In the field of food chemistry, research has been conducted on the organoleptic impact of ethyl esters, including ethyl 2-cyanopentanoate, in alcoholic beverages. Studies like those by Campo et al. (2007) have focused on understanding the role of these compounds in contributing to the aroma and flavor profiles of wines and other beverages (Campo et al., 2007).
Applications in Polymer Science
- Ethyl 2-cyanopentanoate derivatives find applications in polymer science, as explored by Manguian et al. (2006) in their study on the synthesis and application of certain methacrylate homopolymers in miniemulsion polymerization, demonstrating the compound's utility in advanced material science (Manguian et al., 2006).
Safety And Hazards
Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .
properties
IUPAC Name |
ethyl 2-cyanopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVRCZPSHCVRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290370 | |
Record name | ethyl 2-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanopentanoate | |
CAS RN |
6967-47-1 | |
Record name | NSC68329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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